Perfluoro(1-ethyl-3-propoxycyclohexane)
Description
The exact mass of the compound Perfluoro(1-ethyl-3-propoxycyclohexane) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Perfluoro(1-ethyl-3-propoxycyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(1-ethyl-3-propoxycyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F22O/c12-1(4(17,18)9(26,27)28)2(13,14)5(19,20)6(21,22)8(25,3(1,15)16)34-11(32,33)7(23,24)10(29,30)31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVJLNGXBWWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379815 | |
| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-82-6 | |
| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"thermal stability of Perfluoro(1-ethyl-3-propoxycyclohexane)"
An In-depth Technical Guide to the Thermal Stability of Perfluoro(1-ethyl-3-propoxycyclohexane)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Perfluoro(1-ethyl-3-propoxycyclohexane) is a fully fluorinated cyclic ether with potential applications in advanced thermal management, dielectric fluids, and high-performance solvents where chemical inertness and thermal robustness are paramount. Understanding its thermal stability is critical for defining safe operating limits and predicting its lifecycle in demanding environments. This guide provides a comprehensive technical overview of the principles governing the thermal stability of this compound, detailed methodologies for its evaluation, and an expert analysis of its probable decomposition pathways based on the established chemistry of analogous perfluorinated structures. While direct experimental data for this specific molecule (CAS 400626-82-6) is not publicly available, this paper synthesizes foundational knowledge from closely related perfluorocarbons and perfluoroethers to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction to Perfluoro(1-ethyl-3-propoxycyclohexane)
Perfluoro(1-ethyl-3-propoxycyclohexane) belongs to the class of perfluoroalkoxycyclohexanes. Its structure, combining a stable perfluorinated cyclohexane ring with a flexible perfluoroalkoxy side chain, suggests a unique combination of properties. The perfluorocyclohexane backbone provides high density, chemical inertness, and thermal stability, while the ether linkage and side chains modify its physical properties such as viscosity and boiling point.[1] Potential applications leveraging these characteristics include:
-
Heat Transfer Fluids: For aggressive environments in semiconductor manufacturing or aerospace.
-
Dielectric Coolants: In high-voltage transformers and electronics.
-
Reaction Solvents: For processes requiring inert, high-temperature media.
The primary factor limiting its application at elevated temperatures is thermal decomposition. Exceeding a compound's thermal stability threshold can lead to the generation of hazardous byproducts and catastrophic failure of the system it operates within.
Fundamental Principles of Thermal Stability in Perfluorinated Compounds
The remarkable stability of perfluorinated compounds stems from the strength of the carbon-fluorine (C-F) bond (~485 kJ/mol). However, the thermal stability of a complex molecule like Perfluoro(1-ethyl-3-propoxycyclohexane) is not dictated by the C-F bond, but rather by the weakest links in its structure.
-
Initiation Sites: Thermal decomposition is initiated by the cleavage of the weakest covalent bonds. In perfluorinated structures, these are typically the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which have significantly lower bond dissociation energies than the C-F bond.[2][3] For perfluoroethers, the C-O ether bond is often a primary site for initial thermal cleavage.[3]
-
Role of the Ether Linkage: The presence of an ether oxygen can influence the stability of the molecule. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown they can be more susceptible to thermal degradation than their perfluoroalkyl carboxylic acid (PFCA) counterparts, indicating the ether bond can act as a point of weakness.[3]
-
Structural Stability: The perfluorocyclohexane ring is exceptionally stable. Related compounds like perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane are reported to have maximum working temperatures approaching 450°C in inert atmospheres. Therefore, decomposition is most likely to initiate in the propoxy or ethyl side chains.
Experimental Assessment of Thermal Stability
A multi-faceted approach is required to fully characterize the thermal stability of a compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and isothermal stress testing provides a comprehensive picture of both dynamic and long-term stability.
Experimental Workflow
The logical flow for a comprehensive thermal stability assessment involves initial screening with dynamic tests (TGA/DSC) to identify the decomposition temperature range, followed by long-term isothermal tests at relevant operational temperatures.
Sources
Methodological & Application
Application Notes and Protocols for Reactions in Perfluoro(1-ethyl-3-propoxycyclohexane)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Perfluoro(1-ethyl-3-propoxycyclohexane) as a novel reaction solvent. This perfluorinated ether offers a unique combination of chemical inertness, thermal stability, and distinct solubility characteristics, making it a valuable medium for a range of organic transformations. These application notes detail the fundamental properties of this solvent, provide guidance on the appropriate experimental setup, and present detailed protocols for conducting representative chemical reactions. The causality behind experimental choices is explained to ensure both scientific integrity and practical success.
Introduction: The Unique Physicochemical Landscape of Perfluoro(1-ethyl-3-propoxycyclohexane)
Perfluoro(1-ethyl-3-propoxycyclohexane) is a member of the perfluoroether family of compounds, which are characterized by the replacement of all hydrogen atoms with fluorine. This substitution imparts a range of exceptional properties, including high thermal stability, remarkable chemical inertness, and low surface tension. Unlike many conventional organic solvents, Perfluoro(1-ethyl-3-propoxycyclohexane) is non-flammable and possesses a low degree of polarity.[1] These characteristics make it an attractive solvent for reactions involving highly reactive reagents or for creating biphasic reaction systems to facilitate product separation.
The primary advantage of employing perfluorinated solvents lies in their "fluorous" nature, which can lead to novel reactivity and simplified purification strategies.[2] Due to their low miscibility with many organic and aqueous solvents, reactions can be designed where catalysts or products are selectively partitioned into the fluorous phase, allowing for easy separation and recycling.
Physicochemical Properties of Perfluoro(1-ethyl-3-propoxycyclohexane)
A thorough understanding of the physical properties of a solvent is paramount for designing a successful experimental setup. The key properties of Perfluoro(1-ethyl-3-propoxycyclohexane) are summarized in the table below.
| Property | Value | Source |
| CAS Number | 400626-82-6 | [3] |
| Molecular Formula | C₁₁F₂₂O | [3] |
| Molecular Weight | 566.08 g/mol | [3] |
| Boiling Point | 164.2 °C at 760 mmHg | [4] |
| Density | 1.8 g/cm³ | [4] |
| Flash Point | 59.2 °C | [4] |
| Viscosity | Low (Estimated based on similar perfluorinated ethers) | [5][6] |
| Polarity | Low | [1][7] |
Core Experimental Setup: A Guide to Inert Atmosphere Reactions
Given the inert nature of Perfluoro(1-ethyl-3-propoxycyclohexane), the primary considerations for the experimental setup revolve around maintaining an inert atmosphere to protect sensitive reagents and intermediates.
Reactor and Glassware
Standard borosilicate glassware is generally suitable for reactions conducted in Perfluoro(1-ethyl-3-propoxycyclohexane). However, for reactions involving strong bases or fluoride-sensitive catalysts, the use of polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkanes (PFA) lined reactors is recommended to prevent any potential interaction with the glass surface. All glassware should be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent such as phosphorus pentoxide or anhydrous calcium sulfate before use.
Sealing and Atmosphere Control
Maintaining an inert atmosphere of argon or nitrogen is crucial. This is typically achieved using a Schlenk line or a glovebox. For reactions at elevated temperatures, a reflux condenser topped with a gas bubbler or a balloon filled with the inert gas should be employed. Septa used for reagent addition should be made of a chemically resistant material such as PTFE-faced silicone.
Temperature Control and Stirring
Heating can be achieved using a standard heating mantle or an oil bath. For precise temperature control, a thermocouple connected to a proportional-integral-derivative (PID) controller is recommended. Efficient stirring is essential, particularly in potentially biphasic systems. A PTFE-coated magnetic stir bar of an appropriate size should be used. For larger scale reactions or viscous mixtures, overhead mechanical stirring may be necessary.
Safety and Handling
Perfluoro(1-ethyl-3-propoxycyclohexane) is classified as an irritant.[8] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse the affected area with copious amounts of water.
Application Protocols
The following protocols are provided as examples and may require optimization based on the specific substrates and reagents used.
Protocol 1: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes.[9] The low polarity of Perfluoro(1-ethyl-3-propoxycyclohexane) can influence the stereochemical outcome of the reaction, often favoring the formation of the Z-alkene with non-stabilized ylides.[10][11]
Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide.
Materials:
-
Triphenylphosphine
-
Alkyl halide
-
Anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Aldehyde
-
Anhydrous diethyl ether or THF (for ylide generation)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the phosphonium salt (1.1 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: To the ylide solution, add anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane).
-
Slowly add a solution of the aldehyde (1.0 eq) in Perfluoro(1-ethyl-3-propoxycyclohexane) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
The biphasic mixture is then transferred to a separatory funnel. The fluorous phase containing the product is separated.
-
The aqueous phase is extracted with an organic solvent (e.g., diethyl ether) to recover any non-fluorous byproducts.
-
The fluorous phase is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or distillation.
Protocol 2: Grignard Reaction
Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds.[12] Due to their high reactivity, an inert and anhydrous solvent is essential. Perfluoro(1-ethyl-3-propoxycyclohexane) provides an excellent medium for such reactions.
Objective: To synthesize a tertiary alcohol from an ester and a Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane)
-
Ester
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place the magnesium turnings (2.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of the alkyl or aryl halide (2.2 eq) dissolved in anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane) to the magnesium. The reaction is initiated by gentle heating, and the color of the iodine will fade.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the ester (1.0 eq) in anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 1 M hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the fluorous phase.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the fluorous and organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds.[13] The use of a perfluorinated solvent can be advantageous in these reactions, particularly for the separation and recycling of the often expensive palladium catalyst, which may preferentially partition into the fluorous phase with appropriately designed ligands.[14][15]
Objective: To synthesize a biaryl compound via a Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (or triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane)
-
Co-solvent (e.g., anhydrous THF or DME)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.01-0.05 eq), and base (2.0 eq).
-
Add anhydrous Perfluoro(1-ethyl-3-propoxycyclohexane) and a minimal amount of co-solvent to aid in the dissolution of the reagents.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel. The product will typically be in the organic phase, while the catalyst may remain in the fluorous phase, depending on the ligand used.
-
Separate the phases. Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the biaryl product by flash column chromatography or recrystallization.
Conclusion
Perfluoro(1-ethyl-3-propoxycyclohexane) presents a compelling alternative to conventional organic solvents for a variety of chemical transformations. Its unique properties of high thermal stability, chemical inertness, and low polarity can be leveraged to achieve novel reactivity and simplified product isolation. The protocols outlined in this guide provide a starting point for the exploration of this promising solvent in both academic and industrial research settings. Further investigation into the scope and limitations of various reaction classes in this medium is encouraged to fully unlock its potential in modern synthetic chemistry.
References
- The Effects of Structure on the Viscosities of Perfluoroalkyl Ethers and Amines. Journal of the American Chemical Society.
- synthesis, thermal stability, flammability, and viscosity of some partially fluorinated and perfluorinated - aromatic and polyaromatic ethers. Industrial & Engineering Chemistry Product Research and Development.
- Wittig Olefination via Reaction of Fluorine-Containing Phosphoranium Salts and F-Acyl Fluorides. A New Approach to Fluoroolefin Synthesis.
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- pKa and Polarity of Fluorinated and Common Solvents.
- Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
- Perfluoro(1-ethyl-3-propoxycyclohexane) | CAS 400626-82-6. Santa Cruz Biotechnology.
- Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. PubMed.
- PERFLUOROPOLYALKYL ETHER | 60164-51-4. ChemicalBook.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Perfluoro(1-ethyl-3-propoxycyclohexane).
- Process for preparing perfluorinated ethers.
- Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. Request PDF.
- Reaction of perfluoroalkyl halides with Grignard reagents. The Journal of Organic Chemistry.
- Perfluoro(1-ethyl-3-propoxycyclohexane) | CAS#:400626-82-6. Chemsrc.
- Wittig and Wittig–Horner Reactions under Sonic
- High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. Wikipedia.
- Wittig & Wittig-Horner reactions. Organic Synthesis.
- Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal.
- A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride. Dalton Transactions.
- New approaches to fluorinated ligands and their application in c
- Reactions of Grignard Reagents. Master Organic Chemistry.
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- Polarity Index. Honeywell.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
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- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
Analytical Application Note: Quantitative Characterization of Perfluoro(1-ethyl-3-propoxycyclohexane)
Part 1: Executive Summary & Strategic Rationale
The Analyte Profile
Perfluoro(1-ethyl-3-propoxycyclohexane) (PFEPC) is a neutral, perfluorinated cyclic ether (Formula: C₁₁F₂₂O; MW: ~566.08 g/mol ).[1][2][3] Unlike legacy PFAS (e.g., PFOA/PFOS), this molecule lacks a polar headgroup (carboxylate or sulfonate), rendering standard LC-MS/MS electrospray ionization (ESI) ineffective due to poor ionization efficiency.[1][3]
Methodological Causality
For researchers in drug development and environmental toxicology, detecting PFEPC requires a shift from standard PFAS workflows.[3]
-
Neutrality Dictates Gas Phase: As a neutral perfluoroether, PFEPC exhibits sufficient volatility and thermal stability for Gas Chromatography (GC).[3]
-
Ionization Physics: Electron Impact (EI) ionization often shatters perfluorocarbons into non-specific
(ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 69) fragments.[3] Therefore, Positive Chemical Ionization (PCI) using Methane or Ammonia reagent gas is the critical "Expert Choice" to preserve the molecular ion or generate diagnostic adducts, ensuring specificity.[3] -
Matrix Considerations: Its high lipophilicity (estimated LogP > 6) necessitates aggressive non-polar solvent extraction (Liquid-Liquid Extraction) rather than standard weak-anion exchange SPE used for ionic PFAS.[1][3]
Part 2: Detailed Experimental Protocols
Workflow Visualization
The following decision tree illustrates the logic for selecting the GC-PCI-MS workflow over traditional LC-MS methods for this specific analyte.
Caption: Decision logic for selecting GC-PCI-MS. The neutral ether structure precludes ESI, necessitating Chemical Ionization for molecular weight confirmation.[3]
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate PFEPC from aqueous biological or environmental matrices while minimizing background contamination.[1][3]
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Pesticide Grade).[1][3]
-
Internal Standard (ISTD): Perfluoro-1,3-dimethylcyclohexane (CAS 335-27-3) or 13C-labeled equivalent if available.[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
), baked at 400°C for 4 hours.[3]
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 10 mL of sample (plasma/water) into a polypropylene (PP) centrifuge tube.[3] Note: Avoid glass if possible to prevent adsorption, though less critical for neutral PFAS than ionic ones.[1][3]
-
Spike ISTD: Add 10 µL of ISTD solution (100 ng/mL in Methanol). Vortex for 30s.
-
Extraction: Add 5 mL of MTBE. Shake vigorously for 20 minutes on a mechanical shaker.
-
Why MTBE? It offers excellent recovery for hydrophobic fluorinated ethers and separates distinctly from the aqueous phase.[3]
-
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collection: Transfer the upper organic layer to a clean tube containing 0.5 g of Anhydrous
. -
Concentration: Evaporate the solvent under a gentle stream of Nitrogen (N-Evap) to a final volume of 200 µL. Do not evaporate to dryness , as PFEPC is semi-volatile and may be lost.[3]
-
Transfer: Transfer to a GC vial with a low-bleed PTFE/Silicone septum.
Protocol B: Instrumental Analysis (GC-MS/PCI)
Objective: Sensitive and selective detection using Soft Ionization.[1]
Instrument Configuration:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or ZB-SemiVolatiles (30 m x 0.25 mm x 0.25 µm).[1][3]
-
Rationale: A 5% phenyl phase provides adequate retention for the bulky cyclohexyl ring without excessive bleed.[3]
-
GC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | Splitless, 200°C | Low temp prevents thermal degradation; splitless maximizes sensitivity.[1] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard efficiency.[3] |
| Oven Program | 50°C (hold 2 min) → 15°C/min → 250°C (hold 5 min) | Slow ramp captures the elution of the C11 structure (approx.[3] retention 12-15 min). |
| Transfer Line | 260°C | Prevents condensation of high MW analyte.[3] |
MS Parameters (PCI Mode):
-
Reagent Gas: Methane (Flow: 40% relative).[3]
-
Source Temp: 250°C.
-
SIM Mode (Selected Ion Monitoring):
Protocol C: Structural Confirmation (19F-NMR)
Objective: Purity verification for reference standards.[1]
For researchers synthesizing or verifying the standard material (CAS 400626-82-6), 19F-NMR is the definitive identification tool due to the distinct chemical shifts of the
-
Solvent:
with 0.05% Trifluorotoluene (Internal Reference).[3] -
Key Signals: Look for the
triplet (ethyl chain) and the complex multiplet of the tertiary fluorine at the ether linkage.[3]
Part 3: Data Analysis & Validation
Identification Criteria
-
Retention Time (RT): Analyte RT must match the standard within ±0.1 min.
-
Ion Ratio: The ratio of Quant Ion (
547) to Qualifier Ion ( 131) must be within ±20% of the calibration standard. -
Linearity: Calibration curve (1 ng/mL – 1000 ng/mL) should yield
.
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Issue: Broad Tailing Peaks.
Part 4: References
-
Santa Cruz Biotechnology. Perfluoro(1-ethyl-3-propoxycyclohexane) Product Data. Retrieved from [1][3]
-
NIST Chemistry WebBook. Perfluoro-1,3-dimethylcyclohexane (Structural Analog Data). Retrieved from [1][3]
-
PubChem. Perfluoro(1,3-dipropoxycyclohexane) (Homolog Data).[1][3][6] Retrieved from [1][3]
-
Taylor & Francis. Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS.[1][3] (2024).[3][5][7][8] Retrieved from [1][3]
-
Innovatech Labs. Unlocking the Potential of GC/MS for PFAS Detection. (2024).[3][5][7][8] Retrieved from
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Perfluoro(1-ethyl-3-propoxycyclohexane) | CAS 400626-82-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1-Fluoro-3-propylcyclohexane | C9H17F | CID 89392847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 1-Ethyl-3-fluorocyclohexane | C8H15F | CID 57061409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Perfluoro(1-ethyl-3-propoxycyclohexane)
Prepared by the Senior Application Scientist Team
Introduction
Perfluoro(1-ethyl-3-propoxycyclohexane) is a highly fluorinated ether belonging to the broader class of perfluoroalkoxy alkanes (PFA).[1][2] These compounds are characterized by their exceptional chemical inertness, thermal stability, and unique dielectric properties. Due to these characteristics, high-purity grades are essential for demanding applications in the semiconductor, electronics, and pharmaceutical industries, where even trace impurities can compromise device performance or experimental outcomes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving common purity issues encountered with Perfluoro(1-ethyl-3-propoxycyclohexane). Our approach is grounded in fundamental chemical principles and field-proven methodologies, explaining not just how to perform a procedure, but why each step is critical for success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my sample of Perfluoro(1-ethyl-3-propoxycyclohexane)?
A1: Impurities typically originate from the synthesis process or subsequent handling and storage. They can be broadly categorized:
-
Process-Related Impurities:
-
Partially Fluorinated Analogs: The most common impurities are molecules where one or more fluorine atoms are replaced by hydrogen. These arise from incomplete fluorination of the hydrocarbon precursor. Their presence can significantly alter the chemical and physical properties of the material.
-
Isomers: The synthesis may produce positional isomers (e.g., Perfluoro(1-ethyl-2-propoxycyclohexane) or Perfluoro(1-ethyl-4-propoxycyclohexane)). These often have very similar physical properties, making them challenging to separate.
-
Reaction Intermediates: Depending on the synthetic route, incompletely reacted starting materials or intermediates, such as those containing carboxylic acid fluoride groups, may persist.[3]
-
-
Storage- and Handling-Related Impurities:
-
Water: Perfluorinated compounds are generally hydrophobic, but can adsorb small amounts of atmospheric moisture.
-
Cross-Contamination: Contamination from solvents, greases, or other chemicals used in the laboratory environment.
-
Q2: What are the essential safety precautions for handling and purifying this compound?
A2: Per- and polyfluoroalkyl substances (PFAS) require careful handling.[4] Although this specific molecule is not as widely studied as PFOA or PFOS, it is prudent to treat it with a high degree of caution.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. Ensure PPE is selected based on the task and potential for splashing.[5][6]
-
Waste Disposal: All waste, including contaminated consumables and solvent washes, must be collected in designated, sealed containers and disposed of as hazardous chemical waste according to your institution's guidelines.[4] Do not discharge to the environment.
-
Thermal Decomposition: Avoid exposing the compound to extreme temperatures, as thermal decomposition of fluorochemicals can produce highly toxic byproducts.
Q3: Which analytical techniques are most effective for assessing the purity of Perfluoro(1-ethyl-3-propoxycyclohexane)?
A3: A multi-technique approach is recommended for a comprehensive purity profile. The primary methods for fluorinated compounds are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
| Technique | Primary Use | Advantages | Limitations |
| GC-MS | Impurity identification and profiling of volatile/semi-volatile species. | High sensitivity for trace impurities; provides structural information via mass fragmentation. | May not be suitable for non-volatile impurities; requires careful method development. |
| ¹⁹F NMR | Structural confirmation and quantification of fluorine-containing impurities. | Highly specific to fluorine; provides detailed structural insights and quantitative data without requiring individual standards for each impurity. | Lower sensitivity compared to GC-MS; can be complex to interpret without expertise. |
| ¹H NMR | Detection and quantification of residual hydrogenated (partially fluorinated) species. | Extremely sensitive to the presence of C-H bonds, which should be absent in the pure product. | Only detects hydrogen-containing impurities. |
| Karl Fischer Titration | Precise measurement of water content. | The gold standard for water quantification. | Only measures water content. |
Section 2: Troubleshooting Guides for Common Purification Issues
This section addresses specific experimental challenges in a problem-and-solution format.
Issue 1: My ¹H NMR spectrum shows unwanted peaks, indicating residual C-H bonds.
-
Probable Cause: The sample is contaminated with partially fluorinated impurities from an incomplete synthesis reaction. These impurities are often more polar than the desired perfluorinated product.
-
Underlying Principle: The difference in polarity between the fully fluorinated (non-polar) product and the partially hydrogenated (more polar) impurities can be exploited using adsorption chromatography. The more polar compounds will have a stronger interaction with a polar stationary phase (like silica gel or alumina) and will elute more slowly.[8][9]
-
Solution: Purification via Adsorption Chromatography. This method is highly effective for removing polar impurities from a non-polar matrix.
-
Workflow: See Protocol 1 for a detailed, step-by-step guide.
-
Issue 2: GC-MS analysis reveals multiple peaks with identical mass-to-charge ratios, suggesting isomeric impurities.
-
Probable Cause: The synthesis process yielded positional isomers of Perfluoro(1-ethyl-3-propoxycyclohexane). These isomers have nearly identical molecular weights and often have very close boiling points.
-
Underlying Principle: While their boiling points may be similar, they are rarely identical. High-efficiency fractional distillation, especially under vacuum, can exaggerate small differences in vapor pressure, allowing for separation.[10]
-
Solution: High-Efficiency Fractional Vacuum Distillation. This technique is the preferred method for separating liquids with close boiling points. Reducing the pressure lowers the boiling points, which can prevent thermal degradation and enhance the relative volatility difference between the isomers.
-
Workflow: Refer to Protocol 2 for a detailed experimental setup.
-
Issue 3: Karl Fischer titration indicates an unacceptably high water content.
-
Probable Cause: The compound has been exposed to the atmosphere or was handled with wet labware.
-
Underlying Principle: Water can be removed by passing the liquid through a drying agent that selectively adsorbs H₂O molecules. Activated molecular sieves are highly effective for this purpose due to their defined pore structure.
-
Solution: Drying with Activated Molecular Sieves.
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to >250°C under vacuum for several hours. Cool under an inert atmosphere (N₂ or Ar).
-
Drying: Add the activated sieves (approx. 5-10% w/v) to the Perfluoro(1-ethyl-3-propoxycyclohexane).
-
Equilibrate: Gently agitate the mixture and allow it to stand for 12-24 hours at room temperature.
-
Isolate: Carefully decant or filter the dried liquid away from the sieves under an inert atmosphere.
-
Verify: Re-run Karl Fischer titration to confirm the water content is within specification.
-
Section 3: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the logical workflow for identifying impurities and selecting the appropriate purification method.
Caption: Workflow for impurity analysis and purification method selection.
Section 4: Key Experimental Protocols
Protocol 1: Purification via Adsorption Chromatography
This protocol details the removal of polar, partially fluorinated impurities.
-
Select Adsorbent and Solvent:
-
Stationary Phase: Activated Alumina (neutral, Brockmann I) is often effective for fluorochemicals. Silica gel can also be used. Activate by heating at 150-200°C under vacuum for 4-6 hours before use.
-
Mobile Phase (Eluent): A low-boiling, non-polar perfluorinated solvent, such as perfluorohexane. This ensures that only polarity differences drive the separation.
-
-
Column Packing:
-
Prepare a slurry of the activated alumina in the perfluorohexane eluent.
-
Pour the slurry into a glass chromatography column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the adsorbent to settle into a uniform bed, draining excess solvent until the solvent level is just above the top of the adsorbent bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the impure Perfluoro(1-ethyl-3-propoxycyclohexane) in a minimal amount of the perfluorohexane eluent.
-
Carefully add this solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding fresh eluent to the top of the column to move the sample through the adsorbent bed.
-
The desired non-polar product, Perfluoro(1-ethyl-3-propoxycyclohexane), will travel down the column faster. The more polar, hydrogenated impurities will be retained more strongly by the alumina.[11]
-
Collect the eluate in a series of numbered fractions.
-
-
Analysis and Product Recovery:
-
Analyze each fraction using GC or ¹H NMR to determine which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the perfluorohexane eluent via rotary evaporation to yield the purified product.
-
Protocol 2: High-Efficiency Fractional Vacuum Distillation
This protocol is designed to separate close-boiling isomers.
-
Apparatus Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar.
-
Attach a vacuum-jacketed fractional distillation column packed with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to provide a large surface area for vapor-liquid equilibrium.
-
Place a distillation head with a thermometer or thermocouple at the top of the column. The bulb should be positioned just below the side-arm leading to the condenser.
-
Connect a condenser and a fraction-collecting apparatus (e.g., a Perkin triangle or cow-type adapter) that allows for the collection of different fractions without breaking the vacuum.
-
Connect the system to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Charge the distillation flask with the impure material (no more than 2/3 full).
-
Slowly and carefully evacuate the system to the desired pressure.
-
Begin heating the flask gently using a heating mantle.
-
Observe the column for the "reflux ring" to rise slowly. The key to efficient separation is maintaining a high reflux ratio (the ratio of condensate returning to the column versus condensate collected).[10]
-
Collect a small "forerun" fraction, which may contain highly volatile impurities.
-
Slowly increase the temperature and begin collecting the main fraction once the head temperature stabilizes at the boiling point of the desired compound at that pressure.
-
Collect any subsequent fractions at higher temperatures separately.
-
-
Analysis:
-
Analyze each collected fraction by GC-MS to determine its composition and purity.
-
Combine the fractions that meet the required purity specifications.
-
Section 5: References
-
Water Online. (2016). How To Remove PFOA And PFOS. [Link]
-
MDPI. (2023). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. [Link]
-
Ozonetech. Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. [Link]
-
Interstate Technology & Regulatory Council. (2022). Treatment Technologies – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
ESP Water Products. How to Remove Forever Chemicals in Water. [Link]
-
University of Wisconsin-Madison. Use of Per- and polyfluoroalkyl substances (PFAS). [Link]
-
National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]
-
Google Patents. (2019). Process for preparing perfluorinated ethers.
-
FPS Public Health. Practical tips to minimize PFAS exposure. [Link]
-
Google Patents. (2000). Process for the preparation of fluorine containing vinyl ethers.
-
Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. [Link]
-
Minnesota Pollution Control Agency. (2020). Guidance for Perfluorochemicals Analysis. [Link]
-
National Center for Biotechnology Information. (2022). Treatment of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Hypersaline Brine by Membrane Distillation. [Link]
-
Google Patents. (1992). Synthesis of fluorinated ethers.
-
PubMed. (1985). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
MDPI. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. [Link]
-
Springer. (1970). Methods of Analysis for Fluorine. [Link]
-
ResearchGate. (2011). Patent No. US 7,968,746 B2. [Link]
-
Chrom Tech. (2024). Adsorption Chromatography: Past to Present. [Link]
-
Microbe Notes. (2025). Adsorption Chromatography: Principle, Types, Steps, Uses. [Link]
-
Vedantu. Adsorption Chromatography: Principles, Types & Real-Life Examples. [Link]
-
Chrom Tech, Inc. (2024). Understanding Adsorption Chromatography: Principles and Uses. [Link]
-
National Institute of Environmental Health Sciences. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link]
-
Wikipedia. Perfluoroalkoxy alkane. [Link]
-
GTeek. Perfluoroalkoxyalkane / PFA. [Link]
-
ResearchGate. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. [Link]
-
MDPI. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. [Link]
-
DataM Intelligence. Global Perfluoroalkoxy Alkanes Market Forecast 2031. [Link]
-
PubChem. 1-Ethyl-3-fluorocyclohexane. [Link]
-
PubChem. (3S)-3-ethyl-1-fluoro-1,4-dimethylcyclohexane. [Link]
Sources
- 1. Perfluoroalkoxy alkane - Wikipedia [en.wikipedia.org]
- 2. Perfluoroalkoxyalkane / PFA [gteek.com]
- 3. fk100.de [fk100.de]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microbenotes.com [microbenotes.com]
- 9. chromtech.com [chromtech.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. chromtech.com [chromtech.com]
"improving yield of Perfluoro(1-ethyl-3-propoxycyclohexane) synthesis"
The following guide is structured as a Tier-3 Technical Support resource for the synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) (CAS: 400626-82-6).
It assumes the user is already familiar with basic organofluorine safety (HF handling) and focuses strictly on yield optimization, process control, and troubleshooting.
Ticket Subject: Yield Optimization for Perfluoro(1-ethyl-3-propoxycyclohexane) (
Executive Summary: The Yield Problem
Synthesizing Perfluoro(1-ethyl-3-propoxycyclohexane) is notoriously difficult because it combines a cyclic alkane with an ether linkage.
-
If using Electrochemical Fluorination (ECF/Simons Process): Your primary yield killers are C-O bond cleavage (fragmentation) and resinification (tar) on the nickel anode.
-
If using Direct Fluorination (
gas): Your primary yield killer is the "burning" of the cyclohexane ring due to poor heat management of the C-H C-F exotherm.
This guide provides optimization protocols for both pathways, with a recommendation to switch to Liquid Phase Direct Fluorination (LPDF) if ECF yields remain below 30%.
Part 1: Diagnostic & Workflow Visualization
Before adjusting parameters, verify your synthesis route against the standard industrial workflow.
Figure 1: Synthesis Pathway & Critical Control Points
Caption: Comparative workflow for ECF vs. Direct Fluorination. Green nodes indicate optimal path; Red nodes indicate common failure modes.
Part 2: Troubleshooting the Simons Process (ECF)
Most researchers use ECF because it is scalable, but it is harsh on ether linkages.
The Core Issue: The "Voltage Trap"
In the Simons process, you must maintain a voltage just below the discharge potential of fluorine gas (approx 6.0V), but high enough to generate the
-
Symptom: Current density drops rapidly after 2 hours.
-
Cause: Polymerization of the starting material on the anode ("tarring").
-
Fix: Implement Pulse Electrolysis .
Protocol A: Pulse Electrolysis Optimization
Instead of constant voltage (CV), use a pulse regime to discharge the polymer layer.
| Parameter | Standard Setting | Optimized Setting | Rationale |
| Solvent | Anhydrous HF (aHF) | aHF + 1-2% NaF | Increases conductivity; reduces induction period. |
| Voltage | 5.0 – 6.0 V Constant | 5.5V (10s) / 0V (1s) | The "rest" second allows desorption of tar precursors from the Ni surface. |
| Temperature | 0°C | 10°C - 15°C | Slightly higher T improves solubility of the ether, preventing phase separation at the electrode. |
| Precursor Conc. | 10-20% | 5-8% (Fed continuously) | High concentration promotes intermolecular coupling (tar). Keep it lean. |
Critical FAQ for ECF:
Q: My product analysis shows high amounts of perfluoro(ethylcyclohexane). Where did the propoxy group go? A: You are seeing ether cleavage. This occurs when the voltage spikes >6.5V, or if the local heat at the anode is too high.
Immediate Action: Increase electrolyte circulation rate (flow velocity) across the anode to dissipate heat. Lower voltage to 4.8V and accept a slower reaction rate for higher selectivity.
Part 3: The High-Yield Alternative (Direct Fluorination)
If ECF yields are <30%, switch to Liquid Phase Direct Fluorination (LPDF). This mimics the "PERFECT" process methodology.
The Core Issue: Micro-Explosions
The reaction
Protocol B: The "Gradient Dilution" Method
Do not expose the hydrocarbon precursor to pure
Step 1: Solvent Selection Use a perfluorinated solvent that is heavier than your target to allow easy distillation.
-
Recommended: Perfluorodecalin or Fomblin Y (inert oil).
-
Avoid: Trichlorotrifluoroethane (CFC-113) – banned and hard to separate.
Step 2: The Fluorination Ramp Run the reaction in a stirred reactor with a high-speed agitator (>1000 rpm) to maximize gas-liquid mass transfer.
-
Phase I (Initiation):
-
Gas Mix: 10%
/ 90% . -
Temp: -15°C.
-
Goal: Fluorinate the most reactive tertiary hydrogens on the cyclohexane ring without breaking the ring.
-
-
Phase II (Propagation):
-
Gas Mix: 20%
/ 80% . -
Temp: 0°C.
-
Add Sodium Fluoride (NaF) scavenger to the pot. It binds the generated HF (as
), preventing acid-catalyzed ether cleavage.
-
-
Phase III (Polishing):
-
Gas Mix: 50%
/ 50% . -
Temp: 20°C.
-
UV Irradiation: Optional. Use a UV lamp for 1 hour at the end to replace the final, sterically hindered hydrogens.
-
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low yields in perfluorination.
Part 4: Purification & Validation
Even with a good reaction, you can lose yield during workup.
The Azeotrope Warning: Perfluoro(1-ethyl-3-propoxycyclohexane) often forms azeotropes with partially fluorinated intermediates (monohydrides). Standard distillation is insufficient.
Recommended Workup:
-
Base Wash: Wash crude mixture with 10% KOH to remove carboxylic acid degradation products.
-
Macro-Distillation: Remove bulk solvent.
-
Chemical Polishing (The "Yield Saver"):
-
Do not discard the "impure" fraction containing monohydrides (
). -
Treat this fraction with elemental
at 150°C (gas phase) or reflux with . This converts the stubborn hydrides to the target perfluorocarbon, recovering up to 15% additional yield .
-
References
-
Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. Link
- Foundational text on the comparative yields of ECF vs.
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. Link
- Details the "PERFECT" method and liquid phase fluorination str
-
Simons, J. H. (1949).[1] The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society, 95(2), 47. Link
- The original description of the Simons process, essential for understanding anode passiv
-
Conte, L., & Gambaretto, G. (2004). Electrochemical fluorination: state of the art and future trends. Journal of Fluorine Chemistry, 125(2), 139-144. Link
- Source for the "Pulse Electrolysis" technique to prevent tar form
-
Santa Cruz Biotechnology. Perfluoro(1-ethyl-3-propoxycyclohexane) Product Data. Link
- Verification of the specific target molecule and its commercial existence.
Sources
Technical Guide: Degradation Pathways & Stability Profile of Perfluoro(1-ethyl-3-propoxycyclohexane)
CAS: 400626-82-6 Formula: C₁₁F₂₂O Molecular Weight: ~566.08 g/mol Synonyms: 1,1,2,2,3,3,4,5,5,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-6-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclohexane
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often encounter misconceptions regarding perfluorinated cyclic ethers like Perfluoro(1-ethyl-3-propoxycyclohexane). While chemically inert under standard laboratory conditions due to the high bond dissociation energy of Carbon-Fluorine (C-F, ~485 kJ/mol), this molecule is not invincible .
Its degradation is rarely biological; it is almost exclusively thermal or high-energy radiolytic . The introduction of the ether oxygen (-O-) into the perfluorocyclohexane ring creates a specific "weak link" relative to pure perfluoroalkanes, altering its decomposition pathway significantly. This guide addresses the specific breakdown mechanisms, safety hazards (specifically HF and PFIB formation), and troubleshooting protocols for researchers using this fluid as a solvent, heat transfer medium, or reaction carrier.
Technical Support: Troubleshooting & FAQs
Category A: Thermal & Chemical Stability [1][2]
Q1: I observed a pressure spike and acidity increase in my closed reactor at 350°C. Is the fluid degrading? A: Yes. While perfluoro-compounds are stable, the ether linkage in Perfluoro(1-ethyl-3-propoxycyclohexane) lowers the thermal stability ceiling compared to pure perfluoroalkanes.
-
Mechanism: At temperatures >300°C (especially in the presence of Lewis acids or metals like Al, Fe, or Ti), the ether bond undergoes homolytic scission.
-
Result: The fragmentation produces perfluoro-radicals that react with trace moisture or oxygen to form Carbonyl Fluoride (COF₂) .
-
The Acid Spike: COF₂ is unstable in moist air and rapidly hydrolyzes to form Hydrogen Fluoride (HF) and CO₂. The pressure spike is CO₂; the acidity is HF.
-
Action: Immediately vent the system through a caustic scrubber. Do not open the reactor without full PPE (HF risk).
Q2: Can I use this solvent with Sodium Naphthalenide or molten alkali metals? A: ABSOLUTELY NOT.
-
Causality: Perfluorocarbons react violently (often explosively) with strong reducing agents (alkali metals, Mg, Al powder) at elevated temperatures. The metals strip fluorine atoms to form metal fluorides (e.g., NaF), releasing massive exothermic energy.
-
Protocol: Treat any mixture of this fluid and alkali metals as a high-energy pyrotechnic hazard.
Q3: Is Perfluoroisobutene (PFIB) a risk with this molecule? A: Yes, during high-temperature pyrolysis (>450°C).
-
Risk Factor: The ethyl and propoxy side chains can rearrange during radical fragmentation to form perfluoroisobutene (PFIB), a highly toxic olefin (10x more toxic than phosgene).
-
Detection: PFIB is odorless at toxic concentrations. Use specialized colorimetric badges or GC-MS monitoring if operating near decomposition temperatures.
Category B: Analytical Detection
Q4: How do I distinguish between the parent molecule and its degradation products? A: GC-MS with Negative Chemical Ionization (NCI) is the gold standard.
-
Why NCI? Perfluorocarbons have high electron affinity. Electron Impact (EI) often shatters the molecule too aggressively, yielding only generic
fragments. NCI preserves the molecular ion or large characteristic fragments. -
Target Ions: Look for the loss of the propoxy group (
) or ring opening fragments.
Mechanistic Visualization: Degradation Pathways
The following diagram illustrates the primary thermal decomposition pathways. Note the central role of the ether oxygen in initiating the cascade.
Figure 1: Thermal decomposition cascade showing the divergence into corrosive (HF) and toxic (PFIB) byproducts.
Experimental Protocols
Protocol A: Rapid Acidity Screening (Post-Experiment)
Use this protocol to verify if thermal degradation occurred during a run.
| Step | Action | Technical Rationale |
| 1 | Extraction | Mix 5 mL of the used perfluoro-solvent with 5 mL of degassed deionized water in a polypropylene tube. Shake vigorously for 2 minutes. |
| 2 | Phase Separation | Centrifuge at 2000 RPM for 1 min. The fluorocarbon will be the bottom layer (Density ~1.8 g/mL). |
| 3 | Detection | Test the top aqueous layer with a pH strip (0-6 range) or Ion Chromatography (IC). |
| 4 | Validation | Control: Run the same test on unused solvent. Unused solvent should show neutral pH (~7). |
Protocol B: Safe Neutralization of Degraded Fluid
If degradation is confirmed, the fluid is hazardous waste.
-
PPE: Butyl rubber gloves (nitrile is permeable to some fluorinated organics), face shield, and respirator if PFIB is suspected.
-
Scavenging: Add Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide to the fluid.
-
Chemistry:
. -
Why: Calcium fluoride is insoluble and biologically inert, effectively locking up the fluoride.
-
-
Filtration: Filter the solids through a 0.45 µm PTFE membrane.
-
Disposal: Dispose of the filtrate as halogenated solvent waste; dispose of solids as solid chemical waste.
References
-
Santa Cruz Biotechnology. Perfluoro(1-ethyl-3-propoxycyclohexane) Product Data & CAS 400626-82-6. Retrieved from
-
Xiao, F., et al. (2020). Thermal stability and decomposition of perfluoroalkyl substances on spent granular activated carbon.[1] Environmental Science & Technology Letters.[1] Retrieved from
-
National Institute of Standards and Technology (NIST). Perfluoro-1,3-dimethylcyclohexane (Structural Analog) Mass Spectrum & Properties. Retrieved from
-
U.S. EPA. Per- and Polyfluoroalkyl Substances (PFAS) Thermal Treatment and Destruction. Retrieved from
-
Matrix Scientific. Perfluoro(1-ethyl-3-propoxycyclohexane) Safety Data Sheet (SDS). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to Perfluorinated Heat Transfer Fluids for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, maintaining precise temperature control is not merely a procedural step but a critical parameter that dictates experimental outcomes, product stability, and process scalability. The choice of a heat transfer fluid is paramount in achieving this control, especially in applications demanding chemical inertness, a wide operating temperature range, and exceptional thermal stability. This guide provides an in-depth comparison of perfluorinated heat transfer fluids, with a focus on understanding the performance of compounds like Perfluoro(1-ethyl-3-propoxycyclohexane) in the context of established alternatives.
While specific performance data for Perfluoro(1-ethyl-3-propoxycyclohexane) is not extensively published, its chemical structure—a perfluorinated cyclohexane with an ether linkage—provides a strong basis for predicting its behavior and comparing it to other classes of fluorinated fluids. This guide will delve into the key thermophysical properties of prominent perfluorinated heat transfer fluids, including perfluorocarbons (PFCs), hydrofluoroethers (HFEs), and perfluoropolyethers (PFPEs), to provide a comprehensive performance landscape.
The Critical Role of Heat Transfer Fluids in Scientific Applications
In pharmaceutical and research settings, heat transfer fluids are integral to a wide array of processes, including:
-
Active Pharmaceutical Ingredient (API) Synthesis: Precise temperature control during reactions is crucial for yield, purity, and safety.
-
Lyophilization (Freeze-Drying): Efficient heat removal during freezing and controlled heat input during sublimation are essential for product stability.
-
Bioreactors and Fermenters: Maintaining optimal temperature for cell growth and metabolic activity.
-
Analytical Instrumentation: Ensuring the thermal stability of sensitive detectors and components.
The ideal heat transfer fluid for these applications should exhibit a combination of desirable properties: high thermal conductivity for efficient heat exchange, low viscosity for pumpability, high heat capacity to carry significant amounts of thermal energy, and broad operating temperature ranges. Crucially, for applications in clean environments and with sensitive materials, chemical inertness and non-flammability are non-negotiable.
A Comparative Analysis of Perfluorinated Heat Transfer Fluids
Perfluorinated fluids are a class of synthetic compounds where hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This substitution imparts unique properties, including high thermal stability, chemical inertness, and non-flammability. We will compare three major classes of perfluorinated fluids, using commercially available examples for which extensive data is available.
Perfluoro(1-ethyl-3-propoxycyclohexane): A Structural Perspective
Perfluoro(1-ethyl-3-propoxycyclohexane) (CAS 400626-82-6) possesses a unique combination of a saturated cyclic perfluoroalkane structure and an ether linkage.
-
The Perfluorocyclohexane Backbone: This component is expected to contribute to high density, low surface tension, and excellent chemical and thermal stability, similar to other perfluorocarbons.
-
The Ether Linkage (-O-): The presence of the ether group can influence the fluid's viscosity, pour point, and material compatibility. Compared to a pure perfluorocarbon, the ether group might slightly increase polarity, which could affect its solvent properties and interactions with certain elastomers.
Without specific experimental data, we can anticipate its performance to be competitive with other perfluorinated fluids, offering a wide liquid range and high thermal stability. However, a detailed comparison requires examining the measured properties of well-characterized alternatives.
Performance Data of Alternative Heat Transfer Fluids
The following table summarizes the key thermophysical properties of three representative perfluorinated heat transfer fluids: 3M™ Fluorinert™ FC-770 (a perfluorocarbon), 3M™ Novec™ 7300 (a hydrofluoroether), and Solvay Galden® HT 135 (a perfluoropolyether).
| Property | 3M™ Fluorinert™ FC-770 | 3M™ Novec™ 7300 | Solvay Galden® HT 135 |
| Chemical Class | Perfluorocarbon (PFC) | Hydrofluoroether (HFE) | Perfluoropolyether (PFPE) |
| Boiling Point (°C) | 95[1][2][3][4] | 98[5][6][7] | 135[8][9] |
| Pour Point (°C) | -127[1][2][3][4] | -38[5] | -100[9] |
| Density @ 25°C (g/mL) | 1.79[1][2][3][4] | 1.66[5][7] | 1.72[10] |
| Kinematic Viscosity @ 25°C (cSt) | 0.79[1][2][3][4] | 0.71[5] | 1.00[10] |
| Thermal Conductivity (W/m·K) | 0.063[1][3][4] | Data not readily available | 0.065[9] |
| Specific Heat (J/kg·°C) | 1038[1][3][4] | Data not readily available | 963[10] |
Note: The properties of 3M™ Novec™ 7300 are based on available datasheets which do not always specify all thermophysical properties under the same standardized conditions.
Experimental Protocols for Evaluating Heat Transfer Fluid Performance
To ensure a rigorous and objective comparison of heat transfer fluids, standardized testing methodologies are essential. The following protocols, based on ASTM International standards, provide a framework for evaluating the key thermophysical properties.
Thermal Conductivity Measurement
Principle: This protocol determines the thermal conductivity of a liquid using a transient hot-wire method. A thin platinum wire immersed in the fluid is heated by a constant current, and the rate of temperature increase is measured. The thermal conductivity is then calculated from the temperature rise over time.
Apparatus:
-
Thermal conductivity cell with a platinum wire
-
Constant current source
-
High-precision thermometer
-
Data acquisition system
Procedure:
-
Calibrate the instrument using a reference fluid with a known thermal conductivity.
-
Fill the thermal conductivity cell with the test fluid, ensuring no air bubbles are present.
-
Allow the fluid to reach thermal equilibrium at the desired test temperature.
-
Apply a constant current to the platinum wire for a short duration.
-
Record the temperature of the wire as a function of time.
-
Calculate the thermal conductivity based on the slope of the temperature versus logarithm of time plot.
Standard: This protocol is based on ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids .[11][12][13][14][15]
Specific Heat Capacity Determination
Principle: This protocol measures the specific heat capacity of a fluid using Differential Scanning Calorimetry (DSC). The DSC instrument measures the difference in heat flow between the sample and a reference as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans
-
Reference material (e.g., sapphire)
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Accurately weigh an empty sample pan and then the pan with the test fluid.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate over the desired temperature range.
-
Record the heat flow as a function of temperature.
-
Perform a baseline run with an empty pan and a calibration run with a sapphire standard.
-
Calculate the specific heat capacity of the sample by comparing its heat flow to that of the sapphire standard.
Standard: This protocol is based on ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry .[16][17][18][19][20]
Kinematic Viscosity Measurement
Principle: This protocol determines the kinematic viscosity of a fluid by measuring the time it takes for a fixed volume of the fluid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the fluid.
-
Fill the viscometer with the test fluid and place it in the constant temperature bath.
-
Allow the fluid to reach thermal equilibrium.
-
Using suction or pressure, draw the fluid up through the capillary to the starting mark.
-
Measure the time it takes for the fluid to flow between two marked points on the capillary.
-
Repeat the measurement to ensure accuracy.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
Standard: This protocol is based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .[21][22][23][24][25]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive evaluation of a heat transfer fluid.
Caption: Workflow for the comprehensive evaluation of a heat transfer fluid.
Conclusion and Future Outlook
The selection of a heat transfer fluid is a critical decision in many scientific and industrial processes. While a complete dataset for Perfluoro(1-ethyl-3-propoxycyclohexane) is not yet publicly available, its chemical structure suggests it would be a viable candidate for applications requiring high thermal stability and chemical inertness.
The comparative data presented for established perfluorinated fluids like 3M™ Fluorinert™ FC-770, 3M™ Novec™ 7300, and Solvay Galden® HT 135 highlight the performance trade-offs between different classes of these materials. Perfluorocarbons and perfluoropolyethers generally offer the widest operating temperature ranges and highest thermal stability, while hydrofluoroethers provide a more favorable environmental profile with lower global warming potentials.
For professionals in research and drug development, a thorough evaluation of candidate fluids using standardized methodologies is crucial. The experimental protocols outlined in this guide provide a robust framework for such an assessment. As new fluorinated fluids are developed, a systematic approach to performance characterization will be essential for making informed decisions that ensure process efficiency, reliability, and safety.
References
-
ASTM D2717, Standard Test Method for Thermal Conductivity of Liquids, ASTM International, West Conshohocken, PA,
-
ASTM E1269, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA,
-
ASTM D445, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA,
-
3M™ Fluorinert™ Electronic Liquid FC-770 Technical Data Sheet. 3M, [Link]
-
3M™ Novec™ 7300 Engineered Fluid Technical Data Sheet. 3M, [Link]
-
Galden® HT 135 Technical Data Sheet. Solvay, [Link]
-
Best Technology. "3M™ Novec™ 7300 Engineered Fluid". [Link]
-
ConRo Electronics. "Solvay Galden HT-135 Heat Transfer Fluid – 5kg". [Link]
-
LookPolymers. "3M Fluorinert™ FC-770 Electronic Liquid". [Link]
-
LookPolymers. "Solvay Specialty Polymers Galden® HT135 PFPE Heat Transfer Fluid". [Link]
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. chempoint.com [chempoint.com]
- 3. reedtec.com [reedtec.com]
- 4. lookpolymers.com [lookpolymers.com]
- 5. parallax-tech.com [parallax-tech.com]
- 6. 3M™ Novec™ 7300 – Sustainable electronic coolant [puretecs.de]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. conro.com [conro.com]
- 9. lesker.com [lesker.com]
- 10. lookpolymers.com [lookpolymers.com]
- 11. laboratuar.com [laboratuar.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. img.antpedia.com [img.antpedia.com]
- 15. ASTM D2717 - Evaluation of Thermal Conductivity of Liquids - Analytice [analytice.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 19. infinitalab.com [infinitalab.com]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 22. store.astm.org [store.astm.org]
- 23. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 24. img.antpedia.com [img.antpedia.com]
- 25. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
